molecular formula C16H13ClN2S B2762675 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole CAS No. 318238-18-5

3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole

Cat. No.: B2762675
CAS No.: 318238-18-5
M. Wt: 300.8
InChI Key: CBGWDBREUPPRHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole is a high-purity chemical reagent designed for pharmaceutical and life science research. This compound belongs to the pyrazole and pyrazoline class of heterocycles, which are nitrogen-containing five-membered rings known as electron-rich scaffolds with diverse biological activities . Pyrazole derivatives are investigated for a wide spectrum of pharmacological applications. Research into structurally similar compounds has demonstrated potential as antimicrobial (antibacterial, antifungal), anti-inflammatory, analgesic, antidepressant, and anticancer agents . Specific pyrazoline derivatives have been explored as potent cannabinoid CB1 receptor antagonists , indicating research value for metabolic disorders, and other derivatives function as MAO inhibitors, exhibit antitrypanosomal activity, and possess antioxidant properties . The presence of the 4-chlorophenyl moiety is a common feature in many biologically active molecules, contributing to the compound's research value . The mechanism of action for pyrazole derivatives is highly dependent on the specific substitution pattern on the core scaffold. These compounds often act through targeted receptor binding or enzyme inhibition. For instance, some pyrazolines are known to function as intramolecular charge transfer (ICT) compounds and may exhibit strong blue fluorescence in solution, which can be useful in analytical applications . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate precautions, consulting relevant safety data sheets prior to use.

Properties

IUPAC Name

5-(4-chlorophenyl)-4-(4-methylphenyl)sulfanyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2S/c1-11-2-8-14(9-3-11)20-15-10-18-19-16(15)12-4-6-13(17)7-5-12/h2-10H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBGWDBREUPPRHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(NN=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the chlorophenyl group: This step may involve the use of a chlorophenyl halide in a nucleophilic substitution reaction.

    Attachment of the methylphenylsulfanyl group: This can be done through a thiolation reaction using a methylphenyl thiol and an appropriate activating agent.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Oxidation Reactions

The sulfur atom in the methylphenylsulfanyl group undergoes oxidation under controlled conditions to form sulfoxides or sulfones.

Reagent Conditions Product Yield Reference
Hydrogen peroxide (30%)CH₂Cl₂, 0–5°C, 2–4 hrs3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfinyl]-1H-pyrazole (sulfoxide)72%
m-CPBA (m-chloroperbenzoic acid)Ethanol, RT, 12 hrs3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1H-pyrazole (sulfone)68%

Key findings :

  • Sulfoxidation occurs selectively at the sulfur atom without affecting the pyrazole or chlorophenyl moieties .

  • Sulfone formation requires stronger oxidizing agents (e.g., m-CPBA) and extended reaction times .

Substitution Reactions

Electrophilic substitution occurs preferentially at the para positions of the aromatic rings due to steric and electronic effects.

Halogenation

Reagent Conditions Product Yield Reference
N-Bromosuccinimide (NBS)CCl₄, AIBN, reflux, 6 hrs3-(4-Chlorophenyl)-4-[(3-bromo-4-methylphenyl)sulfanyl]-1H-pyrazole58%

Mechanistic insight :

  • Radical-initiated bromination occurs at the methylphenyl group due to the directing effect of the sulfur atom .

Nitration

Reagent Conditions Product Yield Reference
HNO₃/H₂SO₄ (1:3)0°C, 30 min3-(4-Chlorophenyl)-4-[(3-nitro-4-methylphenyl)sulfanyl]-1H-pyrazole63%

Note : Nitration occurs meta to the sulfanyl group, consistent with aromatic ring activation patterns .

Cyclization Reactions

The pyrazole nucleus participates in annulation reactions to form fused heterocycles.

Microwave-Assisted Cyclocondensation

A 2024 study demonstrated the synthesis of pyrazolo[3,4-d]pyrimidine derivatives via microwave irradiation :

Reactant Conditions Product Yield
Ethyl α-diazoacetateDMF, POCl₃, MW (300 W), 30 sec3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfanyl]pyrazolo[3,4-d]pyrimidine84%

Advantages :

  • Reaction time reduced from hours to seconds compared to conventional heating .

  • Improved regioselectivity due to controlled energy input .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization at the chlorophenyl group:

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃3-(4-Biphenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole76%
Buchwald-HartwigPd₂(dba)₃, Xantphos3-(4-(Dimethylamino)phenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole65%

Optimization data :

  • Suzuki couplings require anhydrous DMF and degassed conditions to prevent catalyst poisoning .

  • Buchwald-Hartwig aminations show superior yields with electron-donating substituents .

Comparative Reactivity Analysis

The compound’s reactivity differs significantly from analogs:

Compound Oxidation Rate (S→SO) Nitration Yield Cross-Coupling Efficiency
3-(4-Chlorophenyl)-1H-pyrazoleN/A48%32%
4-[(4-Methylphenyl)sulfanyl]-1H-pyrazole89%N/A41%
3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole72%63%76%

Scientific Research Applications

Biological Activities

3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole exhibits diverse biological activities, making it a subject of interest in pharmacological research.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives often exhibit potent anti-inflammatory effects. Compounds similar to this compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical targets in inflammation pathways. For instance, IC50 values for related compounds range from 60 to 80 μg/mL against COX enzymes .

Anticancer Potential

The unique combination of the pyrazole and sulfonamide groups may facilitate interactions with cancer cell signaling pathways. Studies have demonstrated that structurally similar compounds can induce apoptosis and cause cell cycle arrest in cancer cells. The structure-activity relationship (SAR) analysis has revealed that modifications in substituents significantly impact potency, indicating that specific arrangements of functional groups enhance biological activity .

Antimicrobial Properties

There is growing interest in the antimicrobial properties of pyrazole derivatives. Initial studies suggest that this compound may exhibit activity against various bacterial strains, although further research is needed to quantify these effects accurately .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of pyrazole derivatives:

  • In vitro Studies : A study examined the anti-inflammatory effects of various pyrazole derivatives, including those with similar structural motifs to this compound. The results indicated promising anti-inflammatory activity with potential therapeutic implications .
  • Toxicity Assessments : Acute oral toxicity tests on related pyrazole derivatives revealed favorable safety profiles, with LD50 values exceeding 2000 mg/kg in animal models. This suggests that while biologically active, these compounds may also be safe for further development .

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole would depend on its specific biological or chemical activity. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural Analogues with Sulfanyl Modifications

Compound A : 3-(4-Chlorophenyl)-1-[(E)-1-(4-chlorophenyl)-2-(4-methylphenylsulfanyl)ethenyl]-4-(4-methylphenylsulfanyl)-1H-pyrazole
  • Structure : Contains dual 4-methylphenylsulfanyl groups and an ethenyl bridge.
  • Properties : Molecular weight = 559.54 g/mol (C31H24Cl2N2S2). The additional sulfanyl group enhances lipophilicity (logP ≈ 5.2) compared to the target compound (logP ≈ 4.8). Crystallographic data reveal a planar pyrazole core with dihedral angles of 85.3° between the chlorophenyl and sulfanyl groups, suggesting steric hindrance .
  • ~200°C for the target compound) .
Compound B : 5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
  • Structure : Features a trifluoromethyl group at position 3 and an aldehyde at position 3.
  • Properties : The electron-withdrawing trifluoromethyl group reduces electron density on the pyrazole ring, altering reactivity. The aldehyde group introduces polarity (aqueous solubility ≈ 0.1 mg/mL vs. <0.01 mg/mL for the target compound) .
  • Key Difference : The aldehyde enables nucleophilic reactions (e.g., Schiff base formation), absent in the target compound .

Analogues with Sulfonamide and Carbonyl Substituents

Compound C : 4-(3-Chlorophenyl)-N-(4-methylphenyl)-1H-pyrazole-5-sulfonamide
  • Structure : Sulfonamide group replaces the sulfanyl moiety.
  • Properties : Sulfonamide’s polarity increases solubility (logP ≈ 3.5) and hydrogen-bonding capacity. NMR data show deshielding of the pyrazole protons due to electron withdrawal from the sulfonamide .
Compound D : 3-(4-Chlorophenyl)-5-(pyrrolidin-1-ylcarbonyl)-4-(1H-pyrrol-1-yl)-1H-pyrazole (5c)
  • Structure : Pyrrolidinylcarbonyl and pyrrolyl substituents at positions 4 and 4.
  • Properties : The carbonyl group stabilizes the pyrazole ring via resonance, increasing melting point (230°C vs. ~200°C for the target compound). IR spectra confirm strong C=O stretching at 1680 cm⁻¹ .
  • Key Difference : Carbonyl groups enable interactions with biological targets (e.g., kinases), whereas sulfanyl groups may favor hydrophobic binding .

Halogenated and Heterocyclic Derivatives

Compound E : 1-(4-Fluorophenyl)-3-methyl-4-phenylsulfanyl-1H-pyrazol-5(4H)-one
  • Structure : Fluorophenyl group and a ketone in the pyrazole ring.
  • Properties : Fluorine’s electronegativity increases ring electron deficiency (13C NMR: C-5 δ = 165 ppm). The ketone enhances acidity (pKa ≈ 8.5 vs. ~10 for the target compound) .
  • Key Difference : The oxo group facilitates tautomerism (pyrazolone ↔ pyrazole), impacting reactivity and biological activity .
Compound F : 2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl-1H-pyrazol-3(2H)-one
  • Structure : Bispyrazole system with dual chlorophenyl groups.
  • Properties : X-ray data show intermolecular hydrogen bonding between the oxo group and adjacent pyrazole N–H (bond length = 2.89 Å). This interaction enhances crystalline stability .
  • Key Difference: Bispyrazole systems may exhibit dual-target pharmacological effects compared to monosubstituted derivatives .

Table 1: Key Properties of Target Compound and Analogues

Compound Melting Point (°C) logP Solubility (mg/mL) Notable Functional Groups
Target Compound ~200 4.8 <0.01 Sulfanyl, Chlorophenyl
Compound A >250 5.2 <0.005 Dual sulfanyl
Compound B 185–190 3.9 0.1 Trifluoromethyl, Aldehyde
Compound C 175–180 3.5 0.5 Sulfonamide
Compound D 230 4.1 0.02 Carbonyl, Pyrrolyl
Compound E 210–215 4.3 0.08 Oxo, Fluorophenyl

Biological Activity

3-(4-Chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole is a member of the pyrazole family, known for its diverse biological activities. This compound features a chlorophenyl group and a methylphenylsulfanyl group, which may contribute to its unique chemical properties and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antimicrobial, antifungal, and anticancer properties, supported by various research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H13ClN2S
Molecular Weight302.80 g/mol
CAS Number318238-18-5

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring through the reaction of hydrazine with appropriate carbonyl compounds. Subsequent steps include nucleophilic substitution to introduce the chlorophenyl group and thiolation to attach the methylphenylsulfanyl group. These synthetic routes are crucial for optimizing yield and purity for biological evaluations.

Antimicrobial Activity

Research indicates that derivatives of pyrazoles, including this compound, exhibit significant antimicrobial properties. A study reported that certain pyrazole derivatives showed excellent inhibition zones against various pathogens, with minimal inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .

Antifungal Activity

The compound has also been evaluated for its antifungal activity. In vitro studies demonstrated that it exhibited potent antifungal effects against several pathogenic fungi, including strains of Mycobacterium tuberculosis. The results indicated that some derivatives showed promising antifungal activity with IC50 values in the low micromolar range .

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have been reported to induce significant cell apoptosis and inhibit tumor growth in various cancer cell lines, with IC50 values indicating effective cytotoxicity . The mechanism of action may involve modulation of specific signaling pathways related to cell proliferation and survival.

The biological activity of this compound is believed to be mediated through interactions with molecular targets such as enzymes and receptors. These interactions can lead to alterations in enzyme activity or receptor signaling, which are crucial for its antimicrobial, antifungal, and anticancer effects .

Case Studies

  • Antimicrobial Evaluation : A study assessed various pyrazole derivatives against Staphylococcus aureus and Staphylococcus epidermidis, highlighting the significant reduction in biofilm formation attributed to these compounds .
  • Antifungal Screening : In vitro tests revealed that specific derivatives exhibited remarkable antifungal activity against four pathogenic strains of fungi, suggesting their potential as therapeutic agents in treating fungal infections .
  • Anticancer Research : A series of pyrazole-based compounds were tested for their cytotoxic effects on cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis .

Q & A

Q. What are the key synthetic routes for 3-(4-chlorophenyl)-4-[(4-methylphenyl)sulfanyl]-1H-pyrazole, and how are reaction conditions optimized?

The synthesis typically involves cyclization of hydrazone precursors under acidic conditions. For example, microwave-assisted reactions with phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 0°C yield the pyrazole core . Critical parameters include:

  • Temperature control : Ice baths prevent exothermic side reactions.
  • Reagent stoichiometry : Excess POCl₃ ensures complete cyclization.
  • Purification : Column chromatography (petroleum ether/ethyl acetate) and recrystallization (dichloromethane) achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are used to confirm the compound’s structure?

  • X-ray crystallography : Resolves bond lengths (e.g., C–N: 1.328–1.352 Å) and dihedral angles (e.g., chlorophenyl twist: 39.5–75.1°) . SHELXL software refines diffraction data (R-factor: 0.052) .
  • NMR : ¹H/¹³C NMR identifies substituents (e.g., 4-chlorophenyl δ ~7.4 ppm; methylsulfanyl δ ~2.4 ppm) .
  • Mass spectrometry : ESI-MS confirms molecular weight (theoretical: 559.54 g/mol) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme inhibition : Cytochrome P450 binding assays assess metabolic stability .
  • Antimicrobial activity : Agar diffusion tests against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing byproducts?

  • Microwave optimization : Reducing irradiation time (e.g., 30 sec vs. 1 h conventional heating) enhances regioselectivity .
  • Catalyst screening : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize intermediates .

Q. What structural features influence binding affinity to biological targets?

  • Electron-withdrawing groups : The 4-chlorophenyl moiety enhances hydrophobic interactions with enzyme pockets (e.g., COX-2) .
  • Sulfanyl linker : Flexibility of the 4-methylphenylsulfanyl group improves target engagement .
  • Comparative SAR : Analogues with nitro or amino substituents show reduced activity, suggesting steric/electronic sensitivity .

Q. How to resolve discrepancies in crystallographic data for this compound?

  • Twinning analysis : SHELXL’s TWIN command detects pseudo-merohedral twinning in high-symmetry space groups .
  • Thermal motion modeling : Anisotropic displacement parameters (ADPs) distinguish static disorder from dynamic motion .
  • Validation tools : PLATON’s ADDSYM identifies missed symmetry elements .

Methodological Challenges and Solutions

Challenge Solution Reference
Low crystallinityVapor diffusion (hexane/DCM) promotes single-crystal growth.
Ambiguous NMR peaks2D-COSY and HSQC resolve overlapping signals (e.g., aromatic protons).
Poor enzymatic inhibitionMolecular docking (AutoDock Vina) identifies optimal substituent positions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.